molecular formula C19H17BrO3 B3556019 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione CAS No. 6074-75-5

9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

Cat. No.: B3556019
CAS No.: 6074-75-5
M. Wt: 373.2 g/mol
InChI Key: PLIDJIBQOLLCGG-UHFFFAOYSA-N
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Description

9-(3-Bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione: is an organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including medicinal chemistry, dye production, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione typically involves the condensation of 3-bromobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Reduced xanthene derivatives.

    Substitution: Amino or thiol-substituted xanthene derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, derivatives of this compound are studied for their potential as fluorescent probes due to the xanthene core, which is known for its fluorescence properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and enzyme inhibitors.

Industry: In the industrial sector, the compound is used in the production of dyes and pigments, leveraging its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, enhancing the compound’s affinity for its targets. The xanthene core may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

  • 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
  • 9-(3-Chlorophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
  • 9-(3-Methylphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

Comparison: Compared to its analogs, 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The bromine atom also influences the compound’s electronic properties, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Properties

IUPAC Name

9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO3/c20-12-5-1-4-11(10-12)17-18-13(21)6-2-8-15(18)23-16-9-3-7-14(22)19(16)17/h1,4-5,10,17H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIDJIBQOLLCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359882
Record name 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6074-75-5
Record name 9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
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9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
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9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
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9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Reactant of Route 5
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione
Reactant of Route 6
9-(3-bromophenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

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